N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide
CAS No.: 899733-41-6
Cat. No.: VC5247566
Molecular Formula: C19H18N4O5S2
Molecular Weight: 446.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899733-41-6 |
|---|---|
| Molecular Formula | C19H18N4O5S2 |
| Molecular Weight | 446.5 |
| IUPAC Name | N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H18N4O5S2/c1-28-13-6-4-12(5-7-13)23-17(15-10-30(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-29-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |
| Standard InChI Key | OVKAUEMEMDJENT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CS4 |
Introduction
The compound N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic molecule with a CAS number of 899733-41-6 . This compound belongs to a class of molecules that combine thieno[3,4-c]pyrazole and thiophene moieties, which are of interest in various fields, including pharmaceuticals and materials science.
Synthesis Methods
The synthesis of such complex molecules often involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core, introduction of the methoxyphenyl group, and attachment of the thiophen-2-ylmethyl moiety. These steps typically involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.
Potential Applications
Compounds with similar structures have shown potential in various applications:
-
Pharmaceuticals: They can exhibit biological activities such as anti-inflammatory and enzyme inhibition properties, making them candidates for therapeutic applications.
-
Materials Science: The unique structural features of these compounds can be utilized in the synthesis of advanced materials, including organic semiconductors and photovoltaic cells.
Data Table
| Property | Value | Source |
|---|---|---|
| CAS Number | 899733-41-6 | |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume